molecular formula C17H28N4O7S B6144454 R-Timolol 2-butenedioate CAS No. 1214981-81-3

R-Timolol 2-butenedioate

Cat. No.: B6144454
CAS No.: 1214981-81-3
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-DKMXUPDOSA-N
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Description

R-Timolol 2-butenedioate: is the R-enantiomer of Timolol, a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. This compound is also known for its role as a Class II antiarrhythmic drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-Timolol 2-butenedioate involves the reaction of Timolol with maleic acid. The process typically includes the following steps:

    Reaction of Timolol with Maleic Acid: Timolol is reacted with maleic acid in a suitable solvent such as methanol or ethanol under reflux conditions.

    Purification: The resulting product is purified using recrystallization techniques to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of Timolol and maleic acid are reacted in industrial reactors.

    Purification and Quality Control: The product is purified through crystallization and subjected to rigorous quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: R-Timolol 2-butenedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products:

    Oxidation: Oxidized derivatives of Timolol.

    Reduction: Reduced forms of Timolol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

R-Timolol 2-butenedioate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its effects on cellular processes and receptor interactions.

    Medicine: Extensively researched for its therapeutic effects in treating glaucoma and hypertension.

    Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.

Mechanism of Action

R-Timolol 2-butenedioate exerts its effects by blocking beta-adrenergic receptors. It competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in the vascular and bronchial smooth muscle . This leads to a reduction in intraocular pressure by decreasing the production of aqueous humor in the eye . Additionally, it reduces blood pressure by blocking adrenergic receptors and decreasing sympathetic outflow .

Comparison with Similar Compounds

R-Timolol 2-butenedioate is unique compared to other beta-adrenergic blockers due to its specific enantiomeric form. Similar compounds include:

    Levobunolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma.

    Carteolol: A beta-blocker with intrinsic sympathomimetic activity, also used for glaucoma.

    Betaxolol: A selective beta(1)-adrenergic antagonist with fewer respiratory side effects.

    Metipranolol: A non-selective beta-blocker used in ophthalmic solutions.

This compound stands out due to its specific enantiomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other beta-blockers.

Properties

IUPAC Name

(E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-DKMXUPDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26839-77-0
Record name (+)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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